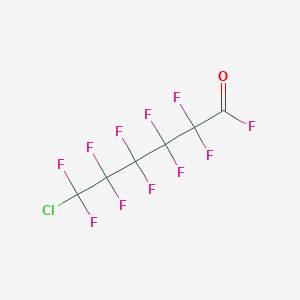
1-Chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene is an aromatic compound with the molecular formula C8H7ClFIO2 This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring, along with a methoxymethoxy group
Métodos De Preparación
The synthesis of 1-chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Methoxymethoxylation: Introduction of the methoxymethoxy group via nucleophilic substitution reactions, often using methoxymethyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of halogens makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene depends on its specific applicationFor example, in coupling reactions, the halogen atoms facilitate the formation of new carbon-carbon bonds via palladium-catalyzed mechanisms .
Comparación Con Compuestos Similares
Similar compounds include:
1-Chloro-2-fluoro-4-(methoxymethoxy)benzene: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
1-Chloro-3-fluoro-2-(methoxymethoxy)benzene: Different positioning of the halogen atoms, which can affect its reactivity and applications.
4-Fluoroiodobenzene: Lacks the chlorine and methoxymethoxy groups, making it less versatile in synthetic applications.
The uniqueness of 1-chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene lies in its combination of substituents, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H7ClFIO2 |
|---|---|
Peso molecular |
316.49 g/mol |
Nombre IUPAC |
1-chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7ClFIO2/c1-12-4-13-8-6(11)3-2-5(9)7(8)10/h2-3H,4H2,1H3 |
Clave InChI |
BYZQHIPCZROGMD-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=CC(=C1F)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[3.2.0]heptane-2,6-dione](/img/structure/B14760048.png)

![[4-[[1-Amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B14760055.png)








![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)
